tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate
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Overview
Description
tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to an oxazole ring, which is further substituted with a 2-cyanophenyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate typically involves a multi-step process:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a nitrile and an α-haloketone. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
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Introduction of the tert-butyl Carbamate Group: : The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate and an amine. This step often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
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Attachment of the 2-cyanophenyl Group: : The final step involves the introduction of the 2-cyanophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the oxazole intermediate with a suitable cyanophenyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
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Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
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Substitution: : The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of enzymes that interact with oxazole or carbamate groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[3-(4-cyanophenyl)-1,2-oxazol-5-yl]carbamate
- tert-butyl N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbamate
- tert-butyl N-[3-(2-chlorophenyl)-1,2-oxazol-5-yl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate is unique due to the presence of the 2-cyanophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2758001-82-8 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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